molecular formula C24H17NS B8223286 N-(Biphenyl-3-yl)dibenzo[b,d]thiophen-2-amine

N-(Biphenyl-3-yl)dibenzo[b,d]thiophen-2-amine

Cat. No.: B8223286
M. Wt: 351.5 g/mol
InChI Key: OZUWLGNPZCIQSW-UHFFFAOYSA-N
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Description

N-(Biphenyl-3-yl)dibenzo[b,d]thiophen-2-amine is a chemical compound with the molecular formula C24H17NS and a molecular weight of 351.46 g/mol It is characterized by the presence of a biphenyl group attached to a dibenzo[b,d]thiophene moiety through an amine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Biphenyl-3-yl)dibenzo[b,d]thiophen-2-amine typically involves the reaction of biphenyl-3-amine with dibenzo[b,d]thiophene-2-carboxylic acid or its derivatives under appropriate conditions. The reaction is often carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

N-(Biphenyl-3-yl)dibenzo[b,d]thiophen-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(Biphenyl-3-yl)dibenzo[b,d]thiophen-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(Biphenyl-3-yl)dibenzo[b,d]thiophen-2-amine involves its interaction with specific molecular targets and pathways. The compound’s structural features allow it to interact with enzymes, receptors, or other biomolecules, leading to various biological effects. For instance, its potential anticancer activity may involve the inhibition of specific enzymes or signaling pathways critical for cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(Biphenyl-3-yl)dibenzo[b,d]thiophen-2-amine is unique due to its specific combination of biphenyl and dibenzo[b,d]thiophene moieties, which confer distinct electronic and steric properties. This uniqueness makes it valuable for applications in organic electronics and as a potential therapeutic agent .

Properties

IUPAC Name

N-(3-phenylphenyl)dibenzothiophen-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17NS/c1-2-7-17(8-3-1)18-9-6-10-19(15-18)25-20-13-14-24-22(16-20)21-11-4-5-12-23(21)26-24/h1-16,25H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZUWLGNPZCIQSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC=C2)NC3=CC4=C(C=C3)SC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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